N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-17-8-4-5-13-11-18(25-19(13)17)20(23)21-10-9-14-12-22-16-7-3-2-6-15(14)16/h2-8,11-12,22H,9-10H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYAHRDLWLLGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves the coupling of an indole derivative with a benzofuran carboxylic acid. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) and may require mild heating to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and benzofuran rings can be oxidized under specific conditions to form quinone-like structures.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry
N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.
Biology
Research indicates that this compound exhibits significant biological activities:
-
Antimicrobial Properties : Studies have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli.
Pathogen Activity Level Staphylococcus aureus Moderate Escherichia coli High - Anticancer Activity : The compound has been evaluated for its effects on cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.
Medicine
The therapeutic potential of this compound is being explored particularly in the treatment of neurological disorders and cancers. Its mechanisms of action include:
- Induction of Apoptosis : Promoting programmed cell death in cancer cells by affecting mitochondrial pathways.
- Cell Cycle Arrest : Inducing S-phase arrest in cancer cells, thereby inhibiting their proliferation.
Industry
In industrial applications, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique chemical structure can be tailored for various applications in material science.
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating strong antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 25 |
Case Study 2: Anticancer Properties
In vitro studies on various cancer cell lines have shown that this compound can significantly reduce cell viability. For instance, treatment with this compound resulted in a 70% reduction in viability of HepG2 liver cancer cells after 48 hours.
| Cancer Cell Line | Viability Reduction (%) |
|---|---|
| HepG2 | 70 |
| MCF-7 | 60 |
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with various molecular targets. The indole moiety can interact with serotonin receptors, while the benzofuran ring may interact with other cellular proteins. These interactions can modulate signaling pathways and lead to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues of Benzofuran Carboxamides
Compound A : N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide ()
- Structure : Features a 4-methoxybenzyl substituent at position 7 and N-methoxy-N-methyl carboxamide.
- Synthesis : Prepared via EDCI/DMAP-mediated coupling of 7-(4-methoxybenzyl)-benzofuran-2-carboxylic acid with N,O-dimethylhydroxylamine, yielding 25% after purification (89% purity) .
- The N-methylmethoxy group may enhance metabolic stability compared to the primary carboxamide in the target compound.
Compound B : 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid ()
- Structure : Substituted with fluoro, methyl, and methylsulfanyl groups; acetic acid side chain.
- Activity : Demonstrates antibacterial and antifungal properties due to hydrogen-bonded dimer formation .
- Key Differences :
- Carboxylic acid functionality instead of carboxamide reduces lipophilicity.
- Fluorine substitution enhances electronegativity and bioavailability compared to methoxy groups.
Compound C : N-(furan-3-yl)methyl-7-methoxy-N-(2-methoxyethyl)-1-benzofuran-2-carboxamide ()
- Structure : Contains a furan-3-ylmethyl group and N-(2-methoxyethyl) substitution.
- Molecular Weight : 342.37 g/mol (vs. 364.41 g/mol for the target compound).
- Key Differences :
- Furan substituent may reduce aromatic stacking interactions compared to indole.
- The 2-methoxyethyl group increases solubility but may reduce blood-brain barrier penetration.
Critical Insights
- Indole vs. Methoxybenzyl : The indole-ethyl group in the target compound may enhance serotonin receptor affinity compared to Compound A’s methoxybenzyl group, which is more metabolically stable but less CNS-active .
- Methoxy Position : The 7-methoxy substitution in both the target compound and Compound C is associated with improved pharmacokinetics but may reduce metabolic oxidation at position 7 compared to Compound B’s 5-fluoro substitution .
- Synthetic Challenges : Compound A’s low yield (25%) highlights difficulties in benzofuran functionalization, suggesting similar challenges for the target compound’s synthesis .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of an indole moiety linked to a benzofuran structure via an ethyl chain. The presence of these two pharmacophores is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H18N2O3 |
| Molecular Weight | 334.37 g/mol |
| CAS Number | 514221-94-4 |
Synthesis
The synthesis of this compound typically involves the coupling of an indole derivative with a benzofuran carboxylic acid using dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC). This method allows for the formation of the amide bond essential for the compound's activity.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. A study demonstrated that this compound preferentially suppresses the growth of rapidly dividing cancer cells, such as A549 lung cancer cells, while showing less effect on slower-growing non-tumor fibroblasts . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate potent activity at non-cytotoxic concentrations .
The mechanisms underlying the biological activity of this compound are still being elucidated. However, it is believed that the compound interacts with various molecular targets involved in cell signaling pathways, particularly those related to apoptosis and inflammation. The dual functionality provided by the indole and benzofuran rings may enhance its binding affinity to these targets.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Activity : A study focused on the cytotoxic effects against various cancer cell lines, revealing IC50 values that indicate strong activity against A549 cells with minimal toxicity to normal cells .
- Antimicrobial Testing : In vitro tests against multiple bacterial strains highlighted its effectiveness against both standard and resistant strains, showcasing its potential as a therapeutic agent in treating infections .
- Mechanistic Insights : Molecular docking studies have suggested that the compound can effectively bind to key proteins involved in cancer progression and bacterial resistance mechanisms, further supporting its therapeutic potential .
Q & A
Q. What are the optimized synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide, and how are intermediates characterized?
The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with indole-containing amines. Key steps include:
- Methoxy-substituted benzofuran core preparation : Achieved via cyclization of substituted phenols under acidic conditions .
- Amide bond formation : Carbodiimide coupling agents (e.g., EDC/HOBt) are used to react 7-methoxybenzofuran-2-carboxylic acid with 2-(1H-indol-3-yl)ethylamine, monitored by TLC or HPLC for purity .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensure >95% purity. NMR (1H/13C) and LC-MS confirm structure and intermediate integrity .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Stability studies involve:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) at 37°C, sampling at intervals (0–72 hrs). LC-MS identifies degradation products (e.g., hydrolysis of the methoxy group or amide bond) .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like serotonin receptors (5-HT2A) or tubulin, leveraging the indole and benzofuran motifs’ π-π stacking potential .
- MD simulations : GROMACS or AMBER simulate binding stability over 100 ns, analyzing RMSD and binding free energy (MM-PBSA) to prioritize targets .
- SAR analysis : Compare with analogs (e.g., 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide) to identify critical substituents for activity .
Q. How are contradictions in cytotoxicity data resolved across different cell lines?
Discrepancies (e.g., high potency in HeLa vs. low in MCF-7) may arise from:
- Metabolic differences : Assess CYP450 expression (e.g., CYP3A4) via qPCR; use inhibitors (ketoconazole) to confirm prodrug activation .
- Target heterogeneity : Profile protein expression (Western blot) of hypothesized targets (e.g., Bcl-2 or EGFR) across cell lines .
- Redox sensitivity : Measure ROS levels (DCFDA assay) and correlate with IC50 shifts under antioxidant (NAC) treatment .
Q. What methodologies validate the compound’s selectivity for cancer vs. normal cells?
- Primary cell assays : Test toxicity in human fibroblasts or PBMCs vs. cancer lines (e.g., A549, HepG2) using MTT assays .
- Transcriptomics : RNA-seq identifies pathways (e.g., apoptosis or Wnt/β-catenin) uniquely dysregulated in cancer cells .
- Kinase profiling : Use PamStation®12 to screen 140 kinases; selectivity is confirmed if IC50 < 100 nM for <5% of kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
